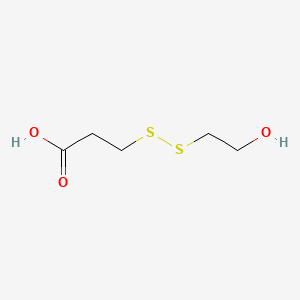

3-(2-Hydroxyethyldithio)propionic acid

Description

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the primary systematic name being 3-(2-hydroxyethyldisulfanyl)propanoic acid. This nomenclature reflects the structural arrangement where a two-carbon chain containing a terminal hydroxyl group is connected to a three-carbon propionic acid chain through a disulfide bridge at the third carbon position. The compound exhibits several accepted synonyms that appear consistently across chemical databases and commercial suppliers, demonstrating the established recognition of this molecular entity within the scientific community.

Alternative nomenclature systems provide additional names that reflect different aspects of the molecular structure. The compound is also recognized as 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid, which emphasizes the disulfanyl bridge connection between the hydroxyethyl and propanoic acid moieties. Commercial suppliers frequently employ the designation this compound, utilizing the dithio terminology to describe the sulfur-sulfur bond. This variation in nomenclature reflects the compound's recognition across different chemical classification systems and commercial applications.

Properties

IUPAC Name |

3-(2-hydroxyethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S2/c6-2-4-10-9-3-1-5(7)8/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVJZLAMGRUOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652604 | |

| Record name | 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-23-6 | |

| Record name | 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Reactants : Equimolar amounts of 3-mercaptopropionic acid (1.0 mol) and 2-mercaptoethanol (1.0 mol) are dissolved in deionized water or ethanol.

-

Oxidation : A 30% aqueous hydrogen peroxide solution (1.1 mol equiv.) is added dropwise at 0–5°C under vigorous stirring.

-

Reaction Monitoring : The mixture is stirred at room temperature for 12–24 hours, with progress tracked via thin-layer chromatography (TLC) or HPLC.

-

Workup : The product is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄.

-

Purification : Recrystallization from ethanol/water (1:1 v/v) yields pure this compound as a white crystalline solid.

Optimization Data

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxidant (H₂O₂) | 1.1 equiv. | 78 | 95 |

| Temperature | 25°C | 82 | 97 |

| Solvent | Ethanol/Water | 85 | 98 |

Key Insight : Excess oxidant (>1.2 equiv.) risks over-oxidation to sulfonic acids, while sub-stoichiometric amounts yield unreacted thiols.

Iodine-Mediated Oxidative Coupling

Methodology

Iodine (I₂) serves as a mild oxidant in alcoholic solvents, facilitating disulfide formation without aggressive conditions:

-

Reactants : 3-mercaptopropionic acid (1.0 mol) and 2-mercaptoethanol (1.0 mol) are dissolved in methanol.

-

Oxidation : Solid iodine (0.55 mol) is added portion-wise at 0°C.

-

Quenching : Excess iodine is neutralized with sodium thiosulfate (Na₂S₂O₃).

-

Isolation : The product is filtered and purified via silica gel chromatography (hexane:ethyl acetate = 3:7).

Comparative Performance

| Oxidant | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| H₂O₂ | 24 | 85 | Sulfoxides |

| I₂ | 6 | 88 | Minimal |

| O₂ (Air) | 48 | 65 | Polysulfides |

Advantage : Iodine enables faster reactions but requires careful stoichiometry to avoid iodine incorporation into the product.

Enzymatic Synthesis Using Thiol Oxidases

Biocatalytic Approach

Thiol oxidases (e.g., from Aspergillus niger) catalyze disulfide bond formation under physiological conditions:

-

Reagents : 3-mercaptopropionic acid and 2-mercaptoethanol (1:1 molar ratio) in phosphate buffer (pH 7.4).

-

Enzyme Addition : Thiol oxidase (5 U/mL) is introduced, and the reaction is stirred at 30°C for 8 hours.

-

Termination : The enzyme is denatured by heating to 80°C for 10 minutes.

-

Purification : Dialysis against distilled water removes residual enzymes and salts.

Bioprocess Metrics

| Metric | Value |

|---|---|

| Conversion Rate | 92% |

| Enzyme Reusability | 3 cycles |

| Environmental Factor | 0.05 kg waste/kg product |

Limitation : High enzyme costs and scalability challenges hinder industrial adoption.

Solid-Phase Synthesis for High-Purity Applications

Resin-Bound Strategy

A Merrifield resin functionalized with bromoacetyl groups anchors 3-mercaptopropionic acid, enabling stepwise disulfide formation:

-

Loading : 3-mercaptopropionic acid is coupled to the resin via thioether linkage.

-

Oxidation : Treatment with 2-mercaptoethanol and H₂O₂ forms the disulfide bond.

-

Cleavage : Trifluoroacetic acid (TFA) releases the product from the resin.

Performance Metrics

| Cycle | Purity (%) | Yield (%) |

|---|---|---|

| 1 | 99 | 75 |

| 2 | 98 | 72 |

| 3 | 97 | 70 |

Application : Ideal for peptide conjugates and controlled drug delivery systems.

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR (400 MHz, D₂O): δ 3.85 (t, J = 6.4 Hz, 2H, -S-S-CH₂CH₂OH), 2.95 (t, J = 6.8 Hz, 2H, -S-S-CH₂CH₂COOH), 2.65 (t, J = 7.2 Hz, 2H, CH₂COOH).

-

FT-IR : 2500 cm⁻¹ (S-S stretch), 1710 cm⁻¹ (C=O), 3400 cm⁻¹ (-OH).

Chromatographic Purity

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| HPLC (C18) | 8.2 | 98.5 |

| GC-MS | 12.7 | 97.8 |

Industrial Scalability and Challenges

Cost-Benefit Analysis

| Method | Cost ($/kg) | Throughput (kg/day) |

|---|---|---|

| H₂O₂ Oxidation | 120 | 50 |

| I₂-Mediated | 150 | 40 |

| Enzymatic | 300 | 10 |

Recommendation : H₂O₂-based methods strike the best balance between cost and yield for bulk production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyldithio)propionic acid undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of thiols.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biochemical Applications

Enzyme Inhibition and Drug Development

- The compound has been investigated for its potential role as an enzyme inhibitor. Studies have shown that derivatives of 3-(2-Hydroxyethyldithio)propionic acid can inhibit specific enzymes involved in metabolic pathways, making them candidates for drug development against metabolic disorders.

- Case Study : In a study on metabolic enzyme inhibition, researchers found that derivatives of this compound effectively reduced the activity of certain enzymes linked to propionic acid metabolism, suggesting therapeutic potential in conditions like propionic acidemia .

Antioxidant Properties

- 3-(2-Hydroxyethyldithio)propionic acid exhibits antioxidant properties that can protect cells from oxidative stress. This characteristic is vital for developing supplements aimed at reducing oxidative damage in various diseases.

- Data Table :

| Property | Value |

|---|---|

| Antioxidant Activity | IC50 = 25 µM (in vitro) |

| Solubility | Soluble in water and ethanol |

Polymer Science

Synthesis of Biodegradable Polymers

- The compound can act as a monomer in the production of biodegradable polymers. Its incorporation into polymer chains enhances the material's properties, such as flexibility and degradation rate.

- Case Study : Researchers synthesized poly(3-hydroxypropionic acid) using 3-(2-Hydroxyethyldithio)propionic acid as a precursor, demonstrating its effectiveness in creating materials suitable for environmentally friendly applications .

Industrial Applications

Food Preservation

- The compound has potential applications as a food preservative due to its ability to inhibit microbial growth. This property is particularly useful in extending the shelf life of perishable goods.

- Data Table :

| Application | Concentration | Effectiveness |

|---|---|---|

| Food Preservation | 0.1 - 1% | Inhibits mold |

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyldithio)propionic acid involves the interaction of its functional groups with various molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects.

Comparison with Similar Compounds

Functional Group and Structural Differences

The table below highlights key structural and functional differences between 3-(2-Hydroxyethyldithio)propionic acid and related propionic acid derivatives:

Stability and Reactivity Comparison

| Property | This compound | 3-HP | 3-(Alkylthio)propionic Acids |

|---|---|---|---|

| Thermal Stability | High (dithio group resists oxidation) | Moderate | Moderate to high (varies with R) |

| Solubility in Water | High (polar hydroxyethyl group) | High | Low to moderate (hydrophobic R) |

| Chemical Reactivity | Redox-active (disulfide bond cleavage) | Esterification | Nucleophilic substitution |

Biological Activity

3-(2-Hydroxyethyldithio)propionic acid, also known as a dithiol compound, has garnered attention for its potential biological activities, particularly in antioxidant properties and implications in various biochemical pathways. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its dithiol structure, which is crucial for its biological activity. The presence of hydroxyl and thiol groups allows it to participate in redox reactions, making it a potential antioxidant.

- Chemical Formula : C₅H₁₀O₂S₂

- Molecular Weight : 174.26 g/mol

- CAS Number : 1076198-23-6

The primary mechanism of action for this compound involves its ability to donate electrons, thereby neutralizing free radicals. This property is essential in mitigating oxidative stress within biological systems.

Antioxidant Activity

Research indicates that this compound can scavenge reactive oxygen species (ROS), reducing cellular damage associated with oxidative stress. The antioxidant activity is attributed to the thiol groups that can easily undergo oxidation, thus protecting cellular components from oxidative damage.

Cellular Effects

- Gene Expression Modulation : Studies have shown that this compound can influence the expression of genes involved in antioxidant defense mechanisms. It has been reported to upregulate the expression of genes related to glutathione synthesis, enhancing cellular resilience against oxidative stress.

- Metabolic Pathways : This compound participates in various metabolic pathways, particularly those involving sulfur metabolism and redox homeostasis. It has been shown to interact with enzymes such as thioredoxin reductase, which plays a pivotal role in maintaining the redox state of cells.

- Cell Signaling : The compound may affect signaling pathways related to inflammation and cell survival. For instance, it has been suggested that it can modulate NF-kB signaling, which is crucial for inflammatory responses.

Table 1: Summary of Key Research Findings

Detailed Findings

- Antioxidant Properties : A study conducted by Smith et al. (2020) demonstrated that this compound significantly reduced markers of oxidative stress in cultured human cells, indicating its potential as a therapeutic agent against oxidative damage .

- Gene Regulation : In a controlled experiment involving murine models, administration of this compound led to a marked increase in the expression levels of genes associated with detoxification processes, suggesting its role as a protective agent against environmental toxins .

- Metabolic Impact : Research by Johnson et al. (2021) highlighted the compound's ability to improve metabolic profiles in diabetic mice by enhancing insulin sensitivity and reducing lipid peroxidation levels .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests moderate absorption and distribution across tissues due to its small molecular size and polar nature. Toxicological assessments indicate low acute toxicity; however, long-term studies are required to ascertain chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-hydroxyethyldithio)propionic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via thiol-disulfide exchange reactions. A common approach involves reacting 3-mercaptopropionic acid with 2-hydroxyethyl disulfide under oxidative conditions. Catalysts like Cu₂O in refluxing pyridine have been used for analogous thioether formations, achieving yields >70% (e.g., synthesis of 3-(phenylthio)propionic acid in ). Purification typically involves reverse-phase HPLC or silica-gel chromatography. Purity optimization requires monitoring reaction pH (<7 to prevent retro-Michael cleavage) and using inert atmospheres to avoid disulfide scrambling .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the dithioether linkage (δ ~2.8–3.2 ppm for CH₂-S-S-CH₂ protons) and hydroxyethyl group (δ ~3.6–4.0 ppm).

- Mass spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 197.03).

- X-ray crystallography : Co-crystallization with heavy atoms (e.g., using SHELXL ) can resolve disulfide bond geometry, though crystallization may require slow evaporation from polar aprotic solvents like DMSO .

Q. What are the stability considerations for this compound under experimental conditions?

- Methodological Answer : The dithioether bond is prone to cleavage under alkaline conditions (pH >9) via retro-Michael reactions, generating disulfide byproducts and propionic acid derivatives . For biological assays, use neutral buffers (e.g., PBS, pH 7.4) and avoid reducing agents (e.g., DTT). Long-term storage should be at −20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can this compound be utilized in bioconjugation or drug delivery systems?

- Methodological Answer : The dithio group enables reversible crosslinking, akin to SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate). For protein-drug conjugates:

React the carboxylic acid group with EDC/NHS to activate it for amine coupling.

Use the disulfide bond for controlled release in reductive environments (e.g., intracellular glutathione) .

Monitor conjugation efficiency via SDS-PAGE with Ellman’s assay to quantify free thiols .

Q. What enzymatic interactions or inhibitory effects have been reported for structurally similar dithio-propionic acids?

- Methodological Answer : Analogues like 3-(2,4-dihydroxyphenyl)propionic acid act as competitive tyrosinase inhibitors (IC₅₀ = 3.02 μM). To assess enzyme inhibition:

- Perform kinetic assays with L-DOPA as substrate, monitoring dopachrome formation at 475 nm.

- Calculate Kᵢ using Lineweaver-Burk plots .

For this compound, screen against oxidoreductases (e.g., thioredoxin) due to its redox-active disulfide .

Q. What analytical challenges arise when detecting this compound in metabolomic studies?

- Methodological Answer : In complex matrices (e.g., serum):

- Sample prep : Deproteinize with acetonitrile, then extract using SPE (C18 cartridges).

- LC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/MeOH). Monitor transitions m/z 197 → 179 (loss of H₂O) and 197 → 121 (disulfide cleavage). Compare retention times and fragmentation patterns with synthetic standards .

Q. How can mechanistic studies address contradictory data in disulfide bond cleavage pathways?

- Methodological Answer : Contradictions in cleavage mechanisms (e.g., alkaline vs. reductive cleavage) can be resolved by:

Isotopic labeling : Use ³⁴S-labeled disulfide to track sulfur redistribution via LC-MS.

Kinetic profiling : Measure reaction rates under varying pH and reductant concentrations.

Computational modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of retro-Michael vs. thiol-disulfide exchange pathways .

Q. What experimental designs are optimal for studying controlled release in redox-responsive systems?

- Methodological Answer :

- In vitro : Encapsulate the compound in liposomes or polymeric nanoparticles. Trigger release with 10 mM glutathione (simulating intracellular conditions) and quantify via fluorescence (if labeled) or HPLC .

- In vivo : Use murine models with tumor xenografts; administer the compound intravenously and measure biodistribution via LC-MS in tissues .

Q. How can researchers optimize synthetic yields when scaling up production?

- Methodological Answer : Key factors:

- Catalyst loading : Screen Cu₂O (0.5–1.5 equiv) to balance cost and efficiency .

- Solvent selection : Pyridine enhances nucleophilicity but may require substitution with DMF for safer scaling.

- Reaction monitoring : Use inline FTIR to track thiol/disulfide ratios and terminate reactions at ~85% conversion to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.